2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine
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Overview
Description
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is a complex organic compound that features a pyridine core substituted with two imino groups, each bonded to a 3-bromo-2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine typically involves the reaction of 2,6-diacetylpyridine with 3-bromo-2,4,6-trimethylaniline under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino bonds. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The imino groups can be reduced to amines or oxidized to nitriles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation: Products include nitriles or other oxidized forms of the imino groups.
Reduction: Products include amines derived from the reduction of the imino groups.
Scientific Research Applications
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine largely depends on its role in specific applications. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the nature of the metal and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,6-Bis(benzyloxy)-3-bromopyridine
Uniqueness
2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of both imino and bromo groups. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry and material science.
Properties
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-[6-[N-(3-bromo-2,4,6-trimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Br2N3/c1-14-12-16(3)26(18(5)24(14)28)30-20(7)22-10-9-11-23(32-22)21(8)31-27-17(4)13-15(2)25(29)19(27)6/h9-13H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUATHKUBCGLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C(=C(C=C3C)C)Br)C)C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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